An In-depth Technical Guide to (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: Synthesis, Properties, and Potential Applications
An In-depth Technical Guide to (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol: Synthesis, Properties, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
The furan ring is a privileged scaffold in medicinal chemistry, imparting unique electronic and conformational properties to a wide array of pharmacologically active molecules.[1][2] When combined with an amino alcohol functional group, the resulting structures, such as (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, represent a compelling class of compounds with significant potential in drug discovery.[3] This technical guide provides a comprehensive overview of the chemical properties, a proposed stereoselective synthesis, and potential biological applications of the specific stereoisomer (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol. While direct experimental data for this exact molecule is limited, this guide synthesizes information from closely related analogs and established chemical principles to provide a robust predictive profile.
Physicochemical and Predicted Properties
The chemical properties of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol can be inferred from the known characteristics of its core components: the furan ring and the amino alcohol moiety. The furan ring is an electron-rich aromatic heterocycle, which influences the molecule's reactivity and potential for biological interactions.[4][5] The amino and hydroxyl groups are key sites for hydrogen bonding, contributing to its solubility and potential interactions with biological targets.
Table 1: Predicted Physicochemical Properties of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol
| Property | Predicted Value | Rationale/Source |
| Molecular Formula | C₇H₁₁NO₂ | Based on structure |
| Molecular Weight | 141.17 g/mol | Calculated from molecular formula |
| Appearance | Colorless to pale yellow liquid or low melting solid | Inferred from similar amino alcohols[6][7] |
| Boiling Point | > 200 °C (estimated) | Extrapolated from similar structures |
| Solubility | Soluble in water and common organic solvents (e.g., ethanol, methanol, DMSO) | Due to the presence of polar amino and hydroxyl groups[6] |
| pKa (Amine) | ~9-10 (estimated) | Typical for primary amino alcohols |
| LogP | < 1.0 (estimated) | Hydrophilic nature due to polar functional groups[8] |
| Topological Polar Surface Area (TPSA) | ~59 Ų (estimated) | Calculated based on functional groups, suggesting good potential for membrane permeability[9][10][11] |
Stereoselective Synthesis
The synthesis of enantiomerically pure amino alcohols is a critical challenge in organic chemistry, with numerous stereoselective methods developed.[12][13][14] A plausible and efficient route to synthesize (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol would involve the asymmetric reduction of a corresponding α-amino ketone precursor. This approach allows for the establishment of the desired stereochemistry at both chiral centers.
Proposed Synthetic Workflow
A potential synthetic pathway is outlined below, starting from the readily available 3-acetylfuran.
Caption: Proposed synthetic workflow for (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol.
Detailed Experimental Protocol (Hypothetical)
Step 1: α-Bromination of 3-Acetylfuran
-
Dissolve 3-acetylfuran in a suitable solvent such as diethyl ether or tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) portion-wise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Work up the reaction by washing with water and brine, drying the organic layer over anhydrous sodium sulfate, and concentrating under reduced pressure to yield the crude α-bromo ketone.
Step 2: Azide Substitution
-
Dissolve the crude α-bromo ketone in a polar aprotic solvent like dimethylformamide (DMF).
-
Add sodium azide (NaN₃) and stir the mixture at room temperature.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate to give the α-azido ketone.
Step 3: Reduction of the Azide
-
Dissolve the α-azido ketone in methanol or ethanol.
-
Add a reducing agent such as sodium borohydride (NaBH₄) or perform catalytic hydrogenation using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere.
-
After the reaction is complete, remove the catalyst by filtration (if applicable) and concentrate the solvent.
-
Purify the resulting α-amino ketone by column chromatography.
Step 4: Asymmetric Reduction of the α-Amino Ketone
-
This is the key stereochemistry-determining step. A chiral reducing agent or a catalyst is required. One effective method is the use of a chiral oxazaborolidine catalyst, such as the Corey-Bakshi-Shibata (CBS) catalyst, with a borane source (e.g., borane-dimethyl sulfide complex).[13]
-
Dissolve the α-amino ketone in an anhydrous, aprotic solvent like THF under an inert atmosphere (e.g., argon).
-
Cool the solution to a low temperature (e.g., -78°C).
-
Add the (R)-CBS catalyst followed by the slow addition of the borane reagent.
-
Stir the reaction at low temperature until completion.
-
Quench the reaction carefully with methanol, followed by aqueous acid.
-
Extract the product with an organic solvent, wash, dry, and concentrate.
-
Purify the final product, (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol, by column chromatography or crystallization.
Spectroscopic Characterization (Predicted)
The structural elucidation of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol would rely on a combination of spectroscopic techniques.[15][16][17] Based on analogous structures, the following spectral data can be predicted.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Key Signals |
| ¹H NMR | - Furan protons: Signals in the aromatic region (~6.5-7.5 ppm). - CH-OH proton: A multiplet around 3.5-4.5 ppm. - CH-NH₂ proton: A multiplet around 3.0-4.0 ppm. - CH₃ protons: A doublet around 1.0-1.5 ppm. - NH₂ and OH protons: Broad singlets, exchangeable with D₂O. |
| ¹³C NMR | - Furan carbons: Signals in the aromatic region (~110-150 ppm). - C-OH carbon: A signal around 60-80 ppm. - C-NH₂ carbon: A signal around 50-70 ppm. - CH₃ carbon: A signal in the aliphatic region (~15-25 ppm). |
| IR (Infrared) | - O-H and N-H stretching: Broad band around 3200-3500 cm⁻¹. - C-H stretching (furan): Peaks around 3100 cm⁻¹. - C-H stretching (aliphatic): Peaks around 2800-3000 cm⁻¹. - C=C stretching (furan): Peaks around 1500-1600 cm⁻¹. - C-O stretching: Strong peak around 1000-1200 cm⁻¹. |
| MS (Mass Spec.) | - Molecular Ion (M⁺): A peak at m/z = 141. - Key Fragments: Loss of water (M-18), loss of the amino group (M-16), and fragmentation of the furan ring. |
Reactivity and Chemical Behavior
The chemical reactivity of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol is dictated by the furan ring and the amino alcohol functionality.
-
Furan Ring Reactivity: The furan ring is susceptible to electrophilic substitution, though it is less aromatic and more reactive than benzene.[4][18] Reactions such as halogenation, nitration, and Friedel-Crafts acylation are possible, but care must be taken to avoid ring-opening under strongly acidic conditions.[19][20][21] The furan ring can also participate in Diels-Alder reactions.[4]
-
Amino Alcohol Reactivity: The primary amine and secondary alcohol are nucleophilic and can undergo a variety of reactions, including acylation, alkylation, and formation of esters and amides. The hydroxyl group can be oxidized, and the amino group can be protected for selective reactions at other parts of the molecule.
Caption: Key reactive sites of (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol.
Potential Biological Activities and Applications
Furan-containing compounds exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[1][2][22][23][24] The amino alcohol moiety is also a common feature in many biologically active molecules.[3] The combination of these two pharmacophores in (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol suggests several potential therapeutic applications.
-
Antimicrobial Agents: The furan nucleus is a key component of several antibacterial and antifungal drugs.[1] It is plausible that this compound could serve as a scaffold for the development of new antimicrobial agents.
-
Anticancer Drug Development: Many furan derivatives have been investigated for their cytotoxic effects against various cancer cell lines.[1][3] The amino alcohol portion could enhance interactions with biological targets, making this a promising lead structure for anticancer drug design.
-
Neuropharmacology: The structural similarity to certain neurotransmitters and the presence of functional groups capable of crossing the blood-brain barrier (as suggested by the predicted TPSA) indicate potential applications in the development of central nervous system (CNS) active agents.[3]
Workflow for Biological Evaluation
Caption: A general workflow for the biological evaluation of novel compounds.
Safety and Handling
While specific toxicity data for (1R,2R)-1-Amino-1-(3-furyl)propan-2-ol is not available, general precautions for handling furan derivatives and amino alcohols should be followed. Furan itself is toxic and a potential carcinogen.[7][25][26] Many furan derivatives can be irritating to the skin, eyes, and respiratory tract.[27][28] Amino alcohols can also be corrosive or irritating. Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.[29][30]
Chiral Analysis and Separation
Confirmation of the enantiomeric purity of the final product is crucial. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common method for separating enantiomers of amino alcohols.[31][32][33][34] Alternatively, derivatization with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column, is also a viable technique.[31]
Conclusion
(1R,2R)-1-Amino-1-(3-furyl)propan-2-ol is a chiral molecule with significant potential as a building block in medicinal chemistry. This guide has provided a comprehensive, albeit predictive, overview of its chemical properties, a plausible stereoselective synthetic route, and potential biological applications. The synthesis and evaluation of this and related furan-containing amino alcohols could lead to the discovery of novel therapeutic agents with a wide range of activities. Further experimental investigation is warranted to validate the predictions made in this guide and to fully explore the therapeutic potential of this promising chemical scaffold.
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